molecular formula C9H9BrClNO B1288260 2-bromo-N-(2-chloro-6-methylphenyl)acetamide CAS No. 918408-61-4

2-bromo-N-(2-chloro-6-methylphenyl)acetamide

Cat. No. B1288260
M. Wt: 262.53 g/mol
InChI Key: JUWNYBBNIXEFJA-UHFFFAOYSA-N
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Description

The compound "2-bromo-N-(2-chloro-6-methylphenyl)acetamide" is a halogenated acetamide with potential interest in various fields of chemistry and pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into similar halogenated acetamides, which can be used to infer some properties and reactions of the compound .

Synthesis Analysis

The synthesis of halogenated acetamides typically involves the acylation of aniline derivatives with halogenated acyl chlorides. For example, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide was achieved through acetylation, esterification, and ester interchange steps using chloracetyl chloride and N-methylaniline . Similarly, N-(2,6-dichloro-4-trifloromethylphenyl)acetamide was synthesized from the reaction of a dichloro-trifloromethylaniline with POCl3 in acetate . These methods suggest that the target compound could be synthesized through a similar acylation reaction using the appropriate chloro-methylphenyl-aniline and bromoacetyl chloride.

Molecular Structure Analysis

The molecular structure of halogenated acetamides is influenced by the steric and electronic effects of the substituents on the aromatic ring. For instance, the conformation of the N—H bond in 2-chloro-N-(3-methylphenyl)acetamide is syn to the meta-methyl group . Quantum chemical calculations and spectroscopic investigations, such as those performed on N-(2-methylphenyl)-2,2-dichloroacetamide and its derivatives, can reveal the structural and vibrational characteristics of these compounds . These studies can be applied to predict the molecular structure of "2-bromo-N-(2-chloro-6-methylphenyl)acetamide".

Chemical Reactions Analysis

Halogenated acetamides can undergo various chemical reactions, including halogenation and nitration. For example, N-(2-acetylbenzofuran-3-yl)acetamide reacts with sulphuryl chloride or chlorine to give a chlorinated product, while reaction with bromine yields a bromoacetyl derivative . These reactions are influenced by the nature of the halogenating agent and the presence of radical inhibitors, suggesting that the bromo and chloro substituents in the target compound may also participate in similar electrophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated acetamides are determined by their molecular structure. The presence of halogen atoms can significantly affect the polarity, dipole moment, and hydrogen bonding capabilities of the molecule. For instance, the dipole moment method and quantum chemical calculations were used to study the conformations of 2-chloro-N-[2-(methylsulfanyl)phenyl]-acetamide . These methods could be applied to determine the physical properties of "2-bromo-N-(2-chloro-6-methylphenyl)acetamide", such as its melting point, solubility, and reactivity.

Scientific Research Applications

Structural Analysis and Molecular Conformations

2-bromo-N-(2-chloro-6-methylphenyl)acetamide, a halogenated N,2-diarylacetamide, has been studied for its molecular conformations and supramolecular assembly. In a study by Nayak et al. (2014), the structures of four halogenated N,2-diarylacetamides, including N-(4-bromo-3-methylphenyl)-2-phenylacetamide, were analyzed. These compounds are linked into chains by N-H...O and C-H...π(arene) hydrogen bonds, contributing to our understanding of molecular interactions and structure-function relationships in chemical and pharmaceutical research (Nayak et al., 2014).

Supramolecular Assembly and Hydrogen Bond Analysis

Further insight into the structural characteristics of compounds similar to 2-bromo-N-(2-chloro-6-methylphenyl)acetamide comes from a study on the crystal structures of related compounds. Hazra et al. (2014) determined the crystal structures of N-(2-chlorophenyl) acetamide and phenyl (2-bromomethyl) benzoate from X-ray powder diffraction data. Their research highlighted the presence of intermolecular N–H···O and C–H···O hydrogen bonds and weak C–H···Cl/Br interactions, facilitating the formation of three-dimensional architectures. This research is significant in understanding how such compounds assemble at a molecular level and the role of halogen atoms in supramolecular chemistry (Hazra et al., 2014).

Comparative Metabolism Studies

Although not directly studying 2-bromo-N-(2-chloro-6-methylphenyl)acetamide, Coleman et al. (2000) provided insights into the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes. This research can offer indirect implications for understanding the metabolic pathways and toxicological profiles of structurally related compounds, including 2-bromo-N-(2-chloro-6-methylphenyl)acetamide. Such studies are vital in assessing the safety and environmental impact of related chemical compounds (Coleman et al., 2000).

Safety And Hazards

While specific safety and hazard information for 2-Bromo-N-(2-chloro-6-methylphenyl)acetamide is not detailed in the search results, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing, ingestion, inhalation, and dust formation when handling chemicals .

properties

IUPAC Name

2-bromo-N-(2-chloro-6-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c1-6-3-2-4-7(11)9(6)12-8(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWNYBBNIXEFJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598212
Record name 2-Bromo-N-(2-chloro-6-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2-chloro-6-methylphenyl)acetamide

CAS RN

918408-61-4
Record name 2-Bromo-N-(2-chloro-6-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MV Patel, T Kolasa, K Mortell… - Journal of medicinal …, 2006 - ACS Publications
The goal of this study was to identify a structurally distinct D 4 -selective agonist with superior oral bioavailability to our first-generation clinical candidate 1a (ABT-724) for the potential …
Number of citations: 54 pubs.acs.org

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